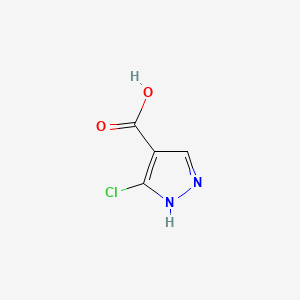

5-Chloro-1H-pyrazole-4-carboxylic acid

Description

5-Chloro-1H-pyrazole-4-carboxylic acid is a heterocyclic compound featuring a pyrazole core substituted with a chlorine atom at position 5 and a carboxylic acid group at position 2. The 1H tautomer indicates the hydrogen resides on the nitrogen at position 1 of the pyrazole ring. This compound serves as a versatile intermediate in medicinal chemistry and agrochemical synthesis due to its reactive carboxylic acid group and electron-withdrawing chlorine substituent, which enhance its participation in condensation, esterification, and coordination reactions .

Properties

IUPAC Name |

5-chloro-1H-pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClN2O2/c5-3-2(4(8)9)1-6-7-3/h1H,(H,6,7)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOFKZNFCUHQSLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1H-pyrazole-4-carboxylic acid can be achieved through several methods. One common approach involves the Vilsmeier reaction of 1H-pyrazol-5(4H)-one . This reaction typically uses reagents such as phosphorus oxychloride (POCl3) in dry dimethylformamide (DMF) to introduce the chloro group at the 5-position of the pyrazole ring .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of automated reactors to control temperature, pressure, and reagent addition .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

Substitution: The chloro group at the 5-position can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

5-Chloro-1H-pyrazole-4-carboxylic acid has a wide range of scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, anticancer, and antimicrobial activities.

Agrochemistry: The compound is utilized in the development of pesticides and herbicides due to its bioactive properties.

Material Science: It serves as a precursor for the synthesis of advanced materials, including polymers and coordination complexes.

Mechanism of Action

The mechanism of action of 5-Chloro-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The chloro and carboxylic acid groups play crucial roles in binding to these targets, thereby modulating their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

The following analysis compares 5-chloro-1H-pyrazole-4-carboxylic acid with derivatives differing in substituents at positions 1, 3, and 5. Key differences in molecular structure, physicochemical properties, and applications are highlighted.

Substituent Effects on Molecular Properties

Key Observations :

- Alkyl Groups (e.g., CH₃) : Substituents at positions 1 and 3 (e.g., 1,3-dimethyl) increase lipophilicity, affecting solubility and bioavailability. Methyl groups also sterically hinder reactions at the pyrazole core .

- Electron-Withdrawing Groups (e.g., CF₃, Cl) : Enhance acidity of the carboxylic acid group (pKa reduction) and stabilize intermediates in nucleophilic substitution reactions .

- Aromatic Substituents : Compounds like 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid exhibit π-π stacking and hydrogen bonding, influencing crystallinity and melting points .

Research Findings and Data Gaps

Crystal Structure Insights

- Intermolecular Interactions : Derivatives with aromatic substituents (e.g., ) exhibit intramolecular O-H⋯O hydrogen bonds and C-H⋯π contacts, stabilizing crystal lattices .

- Melting Points: Methyl and phenyl substituents increase melting points (e.g., 136°C for 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid) compared to non-aromatic analogs .

Solubility and Stability

- Solubility: Methyl groups improve solubility in organic solvents (e.g., methanol, toluene), whereas trifluoromethyl groups enhance water resistance .

- Storage : Derivatives like 1-(tert-butyl)-5-chloro-1H-pyrazole-4-carboxylic acid require storage at 2–8°C to prevent decomposition, indicating sensitivity to moisture and temperature .

Unresolved Data

- Direct experimental data on the target compound’s melting point, solubility, and spectral characteristics (IR, NMR) are absent in the provided evidence. Future studies should prioritize these measurements.

Biological Activity

5-Chloro-1H-pyrazole-4-carboxylic acid is an organic compound characterized by its unique pyrazole ring structure, which includes a carboxylic acid group and a chlorine atom. This compound has garnered attention in various fields, particularly in medicinal chemistry and agricultural applications, due to its diverse biological activities.

- Molecular Formula : C₅H₄ClN₂O₂

- Molecular Weight : 160.56 g/mol

- Structure : Contains a five-membered ring with two nitrogen atoms and functional groups that enhance its reactivity and biological interactions.

Biological Activities

Research has demonstrated that this compound exhibits several significant biological activities:

1. Anti-inflammatory Activity

Several studies have reported the anti-inflammatory properties of pyrazole derivatives, including this compound. For instance, compounds derived from this structure have shown potent inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process.

| Compound | COX-2 Inhibition (IC50) | Selectivity Index |

|---|---|---|

| This compound | 0.034 μM | High |

| Celecoxib | 0.052 μM | Reference |

The selectivity index indicates that these derivatives may offer therapeutic benefits with reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

2. Antifungal Activity

In addition to anti-inflammatory effects, this compound has been evaluated for antifungal activity. Studies have shown that derivatives of this compound can inhibit the growth of various fungal strains, demonstrating effectiveness comparable to commercial fungicides.

| Derivative | Mycelial Inhibition (%) at 10 mM |

|---|---|

| 8c | 61% |

| Fluxapyroxad (Control) | Similar efficacy |

These results suggest potential applications in agricultural settings for controlling fungal pathogens .

3. Insecticidal Activity

Research indicates that pyrazole derivatives exhibit insecticidal properties, making them candidates for pest control. For example, one study highlighted that certain derivatives achieved up to 85.7% mortality against Aphis fabae at specific concentrations, illustrating their potential as effective insecticides .

Study on Anti-inflammatory Effects

A recent study synthesized a series of pyrazole derivatives and tested their anti-inflammatory activity using a carrageenan-induced rat paw edema model. The findings revealed that several compounds exhibited significant edema inhibition percentages greater than standard treatments like celecoxib, with some achieving up to 96% inhibition .

Evaluation of Antifungal Properties

Another investigation focused on the antifungal activity of newly synthesized pyrazole derivatives against Colletotrichum gloeosporioides. The study demonstrated that increasing the concentration of these compounds led to a proportional increase in mycelial inhibition, indicating their potential as effective antifungal agents .

Q & A

Q. What are the optimal synthetic routes for 5-Chloro-1H-pyrazole-4-carboxylic acid, and how do reaction conditions influence yield?

The compound can be synthesized via cyclocondensation of dichlorovinyl ketones with hydrazine derivatives under Vilsmeier-Haack conditions. Key steps include:

- Cyclization : Reaction of dichlorovinyl ketones (prepared from vinylidene chloride and acyl chlorides) with hydrazines at 60–80°C to form the pyrazole core .

- Carboxylic acid formation : Hydrolysis of ester intermediates (e.g., ethyl 5-chloro-1H-pyrazole-4-carboxylate) under basic conditions (NaOH/EtOH, reflux) yields the carboxylic acid .

Methodological Tip : Monitor reaction progress via TLC and optimize pH during hydrolysis to minimize side products like decarboxylated derivatives.

Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from structural analogs?

- NMR : The carboxylic proton (COOH) appears as a broad singlet at δ 12–14 ppm. The pyrazole ring protons (H-3 and H-5) show splitting patterns dependent on substituents; the chloro group at C-5 deshields adjacent protons .

- IR : A strong absorption band near 1700 cm⁻¹ confirms the carboxylic acid group. Absence of ester C=O (~1740 cm⁻¹) validates complete hydrolysis .

Data Contradiction Note : Crystallographic data may reveal tautomeric forms (e.g., 1H vs. 2H-pyrazole) that affect NMR assignments .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

- DFT Calculations : Use Gaussian or ORCA to model the electron density at C-5 (chlorine substitution site). The LUMO energy at C-5 correlates with nucleophilic attack feasibility .

- Solvent Effects : Polarizable continuum models (PCM) simulate solvent polarity’s impact on reaction barriers. For example, DMF stabilizes transition states better than toluene in SNAr reactions .

Experimental Validation : Compare predicted activation energies with kinetic data from reactions with amines or thiols .

Q. What crystallographic challenges arise in resolving the structure of metal complexes derived from this compound?

- Disorder Issues : The pyrazole ring and chloro substituent often exhibit positional disorder in metal-organic frameworks (MOFs). Use SHELXL for refinement with restraints on bond lengths and angles .

- Twinned Data : High symmetry in coordination polymers may cause twinning. Employ the TWINROTMAT command in SHELXL to model overlapping lattices .

Case Study : A Cu(II) complex with this ligand required merging data from multiple crystals to resolve disorder in the carboxylate group .

Q. How do contradictory bioactivity results (e.g., enzyme inhibition vs. no activity) arise in studies of pyrazole derivatives?

- Structural Isomerism : Tautomerism (e.g., 1H vs. 2H-pyrazole forms) alters binding modes. Verify tautomeric states via X-ray crystallography or variable-temperature NMR .

- Assay Conditions : Differences in buffer pH (e.g., Tris vs. phosphate) affect ionization of the carboxylic acid group, altering ligand-receptor interactions. Standardize assay protocols across studies .

Methodological Recommendations

Q. Designing a Structure-Activity Relationship (SAR) Study

- Variation Points : Modify substituents at C-3 (e.g., cyclopropyl vs. ethyl) and C-5 (Cl vs. Br) to assess steric/electronic effects. Use Suzuki coupling for aryl substitutions .

- Biological Testing : Prioritize assays with orthogonal detection methods (e.g., fluorescence polarization and SPR) to reduce false positives .

Q. Resolving Data Contradictions in Synthetic Yield Reports

- Factor Analysis : Screen variables like temperature, solvent polarity, and catalyst loading via a Plackett-Burman design. For example, yields drop below 60°C due to incomplete cyclization .

- Reproducibility : Cross-validate results using alternative characterization (e.g., HRMS alongside elemental analysis) to confirm product identity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.